Fmoc-L-Valine N-carboxyanhydride
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Overview
Description
Fmoc-L-Valine N-carboxyanhydride is a complex organic compound that finds applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethyl group and an oxazolidine ring. It is often used in the synthesis of peptides and other organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Valine N-carboxyanhydride typically involves multiple steps. One common method includes the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale reactions. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. The process may also include purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Valine N-carboxyanhydride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-Valine N-carboxyanhydride is widely used as a protecting group for amino acids in peptide synthesis. Its stability under acidic conditions makes it ideal for use in solid-phase peptide synthesis .
Biology
In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of peptide-based inhibitors and probes .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of specific enzymes involved in disease pathways .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as a protecting group in peptide synthesis is particularly valuable for the large-scale production of therapeutic peptides .
Mechanism of Action
The mechanism of action of Fmoc-L-Valine N-carboxyanhydride involves its ability to protect amino groups during peptide synthesis. The fluorenylmethyl group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids. This selective deprotection is crucial for the synthesis of complex peptides without unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
Uniqueness
What sets Fmoc-L-Valine N-carboxyanhydride apart from similar compounds is its specific structure that combines the fluorenylmethyl group with an oxazolidine ring. This unique combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-12(2)18-19(23)27-21(25)22(18)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQASWXRVGKYFLJ-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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